

GSK2801: A Comprehensive Technical Guide to its Bromodomain Selectivity Profile

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This technical guide provides an in-depth overview of the selectivity profile of **GSK2801**, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. **GSK2801** serves as a valuable tool for investigating the biological functions of these bromodomain-containing proteins in chromatin biology and disease. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and experimental workflows.

Quantitative Selectivity Profile

GSK2801 was developed as a selective inhibitor of the BAZ2A and BAZ2B bromodomains.[1] [2] Its selectivity has been rigorously profiled across the bromodomain family using multiple biophysical and biochemical assays. The following tables summarize the quantitative data from these analyses.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). **GSK2801** demonstrates high affinity for BAZ2B and BAZ2A, with significantly weaker binding to the off-target bromodomains BRD9 and TAF1L.[3][4]

Target Bromodomain	Dissociation Constant (KD)	Binding Enthalpy (ΔH)	Stoichiometry (n)
BAZ2B	136 nM	-10.69 kcal/mol	1.0 \pm 0.1
BAZ2A	257 nM	Not Reported	1.0 \pm 0.1
BRD9	1.1 - 1.2 μ M	-9.8 kcal/mol	Not Reported
TAF1L	3.2 μ M	-8.6 kcal/mol	Not Reported

Table 1: ITC binding data for **GSK2801** against primary targets and key off-targets. Data sourced from multiple studies.[3][4]

Thermal Shift Assay (TSA)

Thermal shift assays measure the change in a protein's melting temperature (ΔT_m) upon ligand binding. A significant thermal shift indicates direct target engagement. **GSK2801** was screened at a concentration of 10 μ M against a panel of 46 human bromodomains.[1][5]

Target Bromodomain	Thermal Shift (ΔT_m at 10 μ M)
BAZ2A	4.1 $^{\circ}$ C
BAZ2B	2.7 $^{\circ}$ C
TAF1L(2)	3.4 $^{\circ}$ C
BRD9	2.3 - 2.9 $^{\circ}$ C

Table 2: Thermal shift data for **GSK2801**. Significant shifts were observed for BAZ2A/B and the off-targets TAF1L and BRD9.[3][5]

Biolayer Interferometry (BLI)

BLI is a label-free optical technique that measures real-time binding kinetics. Steady-state analysis of BLI data for **GSK2801** binding to BAZ2B yielded a KD of 60 nM.[4][5] A broader selectivity screen against 40-42 biotinylated bromodomains at concentrations of 1.0 μ M and 0.2

μ M corroborated the findings from the thermal shift assay, identifying BRD9 and TAF1L as the primary off-targets.^{[1][4]}

Assay Type	Target Bromodomain	Dissociation Constant (KD)
Steady-State Analysis	BAZ2B	60 nM
Selectivity Screen	BRD9	Identified as major off-target
Selectivity Screen	TAF1L	Identified as major off-target

Table 3: Biolayer interferometry data for **GSK2801**.^{[4][5]}

Chemoproteomic Competition Binding Assay

To assess target engagement in a more physiological context, a chemoproteomic competition binding assay was performed. An immobilized analogue of **GSK2801** was used to pull down endogenous bromodomain proteins from HuT78 cell extracts. The displacement of these proteins by increasing concentrations of free **GSK2801** was quantified by mass spectrometry. This assay confirmed potent binding to endogenous BAZ2A and BAZ2B.

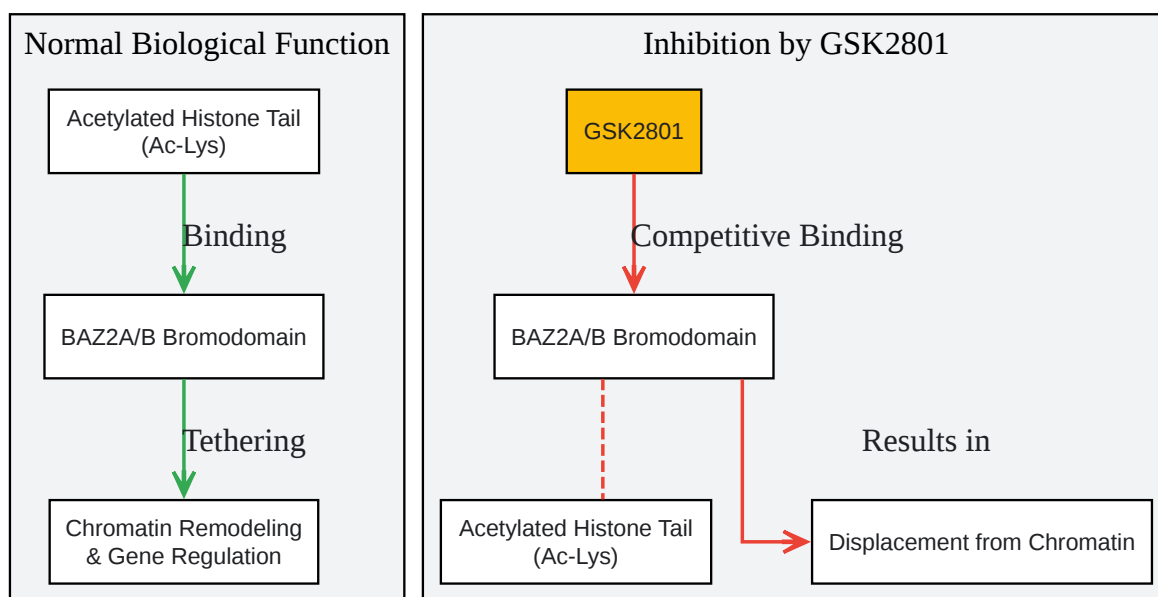
Target Protein	pKd (-log(Kd))
BAZ2A	~7.5
BAZ2B	~7.5
BRD9	~6.0

Table 4: Chemoproteomic profiling of **GSK2801** against endogenous bromodomain proteins.^[6]

Mechanism of Action

GSK2801 functions as an acetyl-lysine competitive inhibitor.^{[1][2]} Bromodomains are "reader" domains that specifically recognize acetylated lysine (KAc) residues on histone tails and other proteins. This interaction tethers bromodomain-containing protein complexes to chromatin, influencing gene expression. **GSK2801** mimics the acetylated lysine moiety, binding to the KAc

recognition pocket of the BAZ2A/B bromodomains and thereby preventing their interaction with acetylated histones.



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Caption: Mechanism of **GSK2801** competitive inhibition.

Experimental Protocols

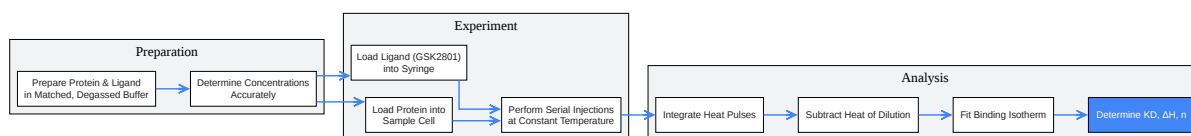
The following sections provide detailed methodologies for the key assays used to characterize the selectivity profile of **GSK2801**.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.

- Instrumentation: MicroCal ITC200 or similar instrument.
- Sample Preparation:

- The bromodomain protein (e.g., BAZ2B, BAZ2A, BRD9, TAF1L) and **GSK2801** are exchanged into an identical, well-matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) via dialysis or buffer exchange columns to minimize heats of dilution.
- Protein concentration is accurately determined (e.g., by UV-Vis spectroscopy). A typical starting concentration for the protein in the sample cell is 10-50 μM .
- **GSK2801** is dissolved in the matched buffer. The concentration in the syringe is typically 10-15 times higher than the protein concentration in the cell (e.g., 100-500 μM).
- All solutions are thoroughly degassed immediately prior to use to prevent bubble formation.
- Experimental Procedure:
 - The sample cell (approx. 200 μL) is loaded with the bromodomain protein solution.
 - The injection syringe (approx. 40 μL) is loaded with the **GSK2801** solution.
 - The experiment is performed at a constant temperature (e.g., 25°C).
 - A series of small injections (e.g., 20-30 injections of 1-2 μL) of the **GSK2801** solution into the sample cell are performed.
 - The heat change associated with each injection is measured. A preliminary small injection (e.g., 0.5 μL) is often discarded from the analysis.
- Data Analysis:
 - The raw data (heat pulses) are integrated to determine the heat change per mole of injectant.
 - A control experiment (titrating **GSK2801** into buffer) is performed to subtract the heat of dilution.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to calculate K_D , ΔH , and n .



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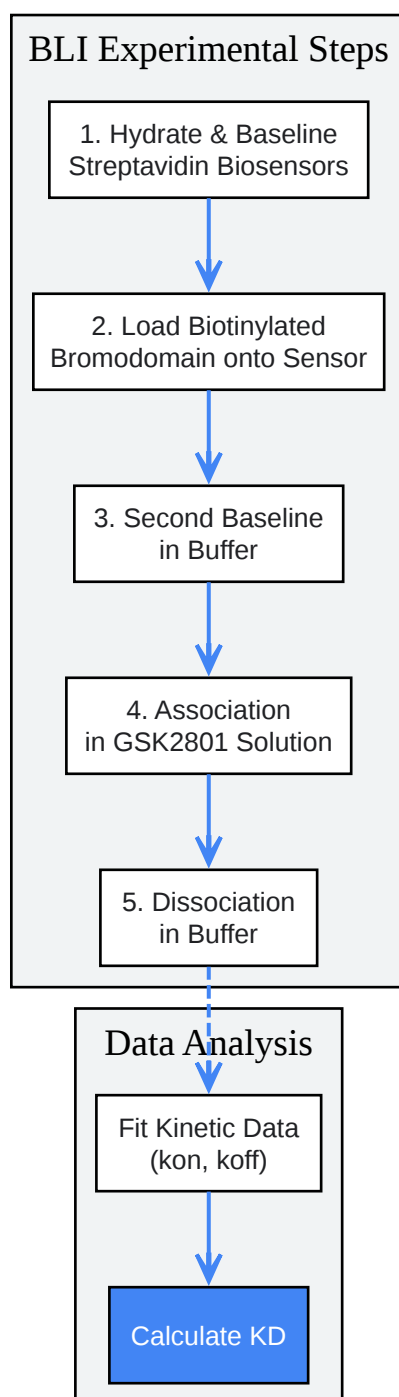
Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Biolayer Interferometry (BLI)

BLI provides real-time, label-free analysis of biomolecular interactions. For the **GSK2801** selectivity screen, biotinylated bromodomains were used.

- Instrumentation: Octet-RED BLI system or similar.
- Sample Preparation:
 - Bromodomains are biotinylated, for example, by co-expression with BirA biotin ligase.
 - Streptavidin (SA) biosensor tips are hydrated in assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
 - A 96-well or 384-well microplate is prepared with serial dilutions of **GSK2801** in assay buffer. For the selectivity screen, concentrations of 1.0 μM and 0.2 μM were used.
- Experimental Procedure:
 - Baseline: Biosensors are equilibrated in assay buffer to establish a stable baseline.
 - Loading: Biosensors are dipped into wells containing the biotinylated bromodomain protein until a stable loading level is achieved.
 - Baseline 2: A second baseline is established in assay buffer.

- Association: Biosensors are moved into wells containing different concentrations of **GSK2801** to measure the binding (association) phase.
- Dissociation: Biosensors are moved back into wells with assay buffer to measure the release (dissociation) of **GSK2801**.
- Data Analysis:
 - The sensorgram data (wavelength shift vs. time) is reference-subtracted.
 - For kinetic analysis, the association and dissociation curves are fitted to a 1:1 binding model to determine k_{on} and k_{off} , from which KD is calculated ($KD = k_{off} / k_{on}$).
 - For steady-state analysis, the response at equilibrium is plotted against the analyte concentration and fitted to a saturation binding model to determine KD .



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Caption: Biolayer Interferometry (BLI) Experimental Workflow.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells. It was used to demonstrate that **GSK2801** can displace BAZ2A from chromatin.^{[2][4]}

- Cell Preparation:
 - Cells (e.g., U2OS) are cultured on glass-bottom dishes suitable for high-resolution microscopy.
 - Cells are transfected with a plasmid encoding a fluorescently tagged version of the target protein (e.g., GFP-BAZ2A). Expression is allowed for 24-48 hours.
- Experimental Procedure:
 - Transfected cells are mounted on a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
 - Cells expressing moderate levels of the fluorescent protein are identified.
 - Pre-treatment Imaging: A baseline measurement of GFP-BAZ2A mobility is performed.
 - Pre-bleach: A few images of a selected nuclear region are acquired using low laser power.
 - Bleach: A small, defined region of interest (ROI) within the nucleus is photobleached using a brief pulse of high-intensity laser light.
 - Post-bleach: A time-lapse series of images is acquired using low laser power to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BAZ2A molecules diffuse into it.
 - Compound Treatment: The cells are treated with **GSK2801** (e.g., 1 µM) or a vehicle control (DMSO) and incubated.
 - Post-treatment Imaging: The FRAP experiment is repeated on the treated cells.
- Data Analysis:

- The fluorescence intensity in the bleached ROI over time is measured and corrected for background and photobleaching during image acquisition.
- The data is normalized, and a recovery curve is generated.
- The half-maximal recovery time ($t_{1/2}$) and the mobile fraction are calculated. A faster recovery time for **GSK2801**-treated cells compared to the control indicates that the inhibitor has displaced GFP-BAZ2A from less mobile, chromatin-bound states.[3]

Conclusion

GSK2801 is a well-characterized chemical probe with high selectivity for the BAZ2A and BAZ2B bromodomains. While it exhibits micromolar affinity for BRD9 and TAF1L, its significant potency window makes it a suitable tool for interrogating BAZ2A/B function in cellular and in vivo models.[2][4] The comprehensive data presented in this guide, derived from orthogonal, quantitative assays, validates the selectivity profile of **GSK2801** and provides researchers with the necessary information to design and interpret experiments effectively. When using **GSK2801**, it is recommended to include the structurally related inactive control compound, GSK8573, to help differentiate on-target effects from potential off-target or compound-specific artifacts.[1]

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